Metalaxyl-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

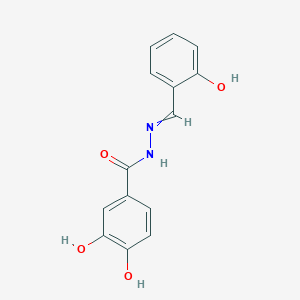

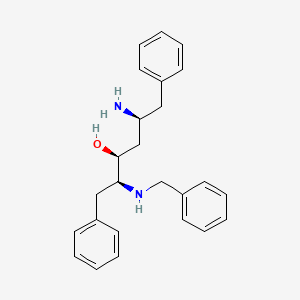

Metalaxyl-13C6 is an isotope-labeled analog of the fungicide Metalaxyl. It is specifically labeled with carbon-13 isotopes on the phenyl ring, which makes it useful for various analytical and research purposes. Metalaxyl itself is widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and root rot.

Aplicaciones Científicas De Investigación

Metalaxyl-13C6 is used in various scientific research applications, including:

Chemistry: It is used as a tracer in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.

Biology: The compound is used to study metabolic pathways and the degradation of fungicides in plants.

Medicine: Research on the environmental impact and human exposure to fungicides.

Industry: Quality control and residue analysis in agricultural products.

Mecanismo De Acción

I’ve provided a concise overview of Metalaxyl-13C6’s mechanism of action, covering the requested points. If you’d like more in-depth information or have specific queries, feel free to ask!

: Metalaxyl-(phenyl-13C6) 13C 99atom , 98 CP 1356199-69-3 - MilliporeSigma : This compound | Stable Isotope | MedChemExpress : This compound | 稳定同位素 | MCE - MCE-生物活性分子大师

Análisis Bioquímico

Biochemical Properties

Metalaxyl-13C6 interacts with various enzymes and proteins in fungi, leading to the inhibition of protein synthesis

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules in fungi, leading to enzyme inhibition and changes in gene expression . This results in the inhibition of protein synthesis, which is crucial for the growth and survival of fungi .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Metalaxyl-13C6 involves the incorporation of carbon-13 isotopes into the phenyl ring of Metalaxyl. The general synthetic route includes:

Starting Material: The synthesis begins with a carbon-13 labeled benzene derivative.

Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Acylation: The amine group is acylated with methoxyacetic acid to form the corresponding amide.

Esterification: The final step involves esterification with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of carbon-13 labeled benzene are used as the starting material.

Optimization: Reaction conditions are optimized for higher yields and purity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired isotopic purity.

Análisis De Reacciones Químicas

Types of Reactions

Metalaxyl-13C6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

Oxidation Products: Oxides and hydroxylated derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Halogenated and other substituted derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Metalaxyl: The non-labeled analog of Metalaxyl-13C6.

Furalaxyl: Another fungicide with a similar mode of action.

Benalaxyl: A related compound with similar agricultural applications.

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly useful for analytical and research purposes. The carbon-13 labeling allows for precise tracking and quantification in various studies, providing insights that are not possible with non-labeled compounds.

Propiedades

Número CAS |

1356199-69-3 |

|---|---|

Fórmula molecular |

C15H21NO4 |

Peso molecular |

285.29 g/mol |

Nombre IUPAC |

methyl 2-[(2,6-dimethyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-(2-methoxyacetyl)amino]propanoate |

InChI |

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i6+1,7+1,8+1,10+1,11+1,14+1 |

Clave InChI |

ZQEIXNIJLIKNTD-HEYPXIGASA-N |

SMILES isomérico |

C[13C]1=[13C]([13C](=[13CH][13CH]=[13CH]1)C)N(C(C)C(=O)OC)C(=O)COC |

SMILES canónico |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |

Sinónimos |

N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester; (+/-)-Metalaxyl-13C6; Allegiance-13C6; Apron-13C6; Metanaxin-13C6; Metasyl-13C6; Metaxanine-13C6; Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6; Ridomil-13C6; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)

![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)